Methyl 3-formyl-1-isobutyl-indole-4-carboxylate
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Overview
Description
Methyl 3-formyl-1-isobutyl-indole-4-carboxylate: is a synthetic organic compound with the molecular formula C15H17NO3 . It is a derivative of indole, a heterocyclic aromatic organic compound that is widely used in the synthesis of various biologically active molecules. This compound is known for its unique structure, which includes a formyl group at the 3-position, an isobutyl group at the 1-position, and a carboxylate ester at the 4-position of the indole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-formyl-1-isobutyl-indole-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole derivatives.
Formylation: The formyl group is introduced at the 3-position of the indole ring using reagents such as Vilsmeier-Haack reagent (DMF and POCl3).
Isobutylation: The isobutyl group is introduced at the 1-position through alkylation reactions using isobutyl halides in the presence of a base.
Esterification: The carboxylate ester is formed at the 4-position by reacting the corresponding carboxylic acid with methanol in the presence of an acid catalyst
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-formyl-1-isobutyl-indole-4-carboxylate can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the formyl and ester groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 3-formyl-1-isobutyl-indole-4-carboxylate is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of indole derivatives.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of methyl 3-formyl-1-isobutyl-indole-4-carboxylate is primarily related to its ability to interact with biological targets through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The indole ring can interact with aromatic residues in proteins through π-π stacking interactions, affecting protein function .
Comparison with Similar Compounds
Methyl 3-formyl-1H-indole-4-carboxylate: Similar structure but lacks the isobutyl group at the 1-position.
Methyl 6-amino-4-indolecarboxylate: Contains an amino group instead of a formyl group.
Methyl indole-4-carboxylate: Lacks the formyl and isobutyl groups .
Uniqueness: Methyl 3-formyl-1-isobutyl-indole-4-carboxylate is unique due to the presence of both the formyl and isobutyl groups, which provide distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 3-formyl-1-(2-methylpropyl)indole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10(2)7-16-8-11(9-17)14-12(15(18)19-3)5-4-6-13(14)16/h4-6,8-10H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWBMFMTHAAQDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C2=C(C=CC=C21)C(=O)OC)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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